2-carboperoxybenzoic acid

Beschreibung

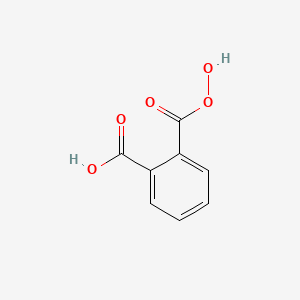

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-carbonoperoxoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-7(10)5-3-1-2-4-6(5)8(11)13-12/h1-4,12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVYLTSKTCWWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075200 | |

| Record name | Benzenecarboperoxoic acid, 2-carboxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2311-91-3 | |

| Record name | Monoperoxyphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2311-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoperphthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002311913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarboperoxoic acid, 2-carboxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenecarboperoxoic acid, 2-carboxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Monoperphthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3STZ5UZ5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Carboperoxybenzoic Acid

Laboratory and Industrial Preparation Routes

The synthesis of 2-carboperoxybenzoic acid is most prominently achieved through the reaction of a carboxylic acid precursor with hydrogen peroxide.

The primary and most established method for preparing this compound involves the reaction of phthalic anhydride (B1165640) with hydrogen peroxide. wikipedia.orgchemicalbook.com Phthalic anhydride, the cyclic anhydride of phthalic acid, undergoes a ring-opening reaction with the peroxide to form the desired monoperoxy acid. wikipedia.org

This reaction is typically conducted by adding phthalic anhydride to an aqueous solution of hydrogen peroxide (e.g., 30%). chemicalbook.com The process is facilitated by the presence of a base. Common bases used for this purpose include sodium carbonate or sodium hydroxide (B78521). chemicalbook.com An alternative approach involves the use of magnesium oxide with aqueous hydrogen peroxide, which yields magnesium monoperoxyphthalate, a salt of the target acid. chemicalbook.com The synthesis of peroxy acids from a carboxylic acid and hydrogen peroxide is a reversible reaction that produces water as a byproduct. conicet.gov.ar In some industrial processes for other peroxy acids, catalysts and azeotropic distillation are employed to remove water and drive the reaction to completion, although specific details for this compound are less commonly documented. google.com

Synthesis of this compound from Phthalic Anhydride

| Reactant 1 | Reactant 2 | Catalyst/Additive | Product | Source |

|---|---|---|---|---|

| Phthalic Anhydride | Hydrogen Peroxide (H₂O₂) | None specified | This compound | wikipedia.org |

| Phthalic Anhydride | 30% aq. Hydrogen Peroxide | Sodium Hydroxide or Sodium Carbonate | Monoperoxyphthalic Acid | chemicalbook.com |

| Phthalic Anhydride | aq. Hydrogen Peroxide | Magnesium Oxide | Magnesium monoperoxyphthalate | chemicalbook.com |

While the reaction of phthalic anhydride with hydrogen peroxide is the principal route, other general methods for synthesizing carboxylic acids could theoretically be adapted, though they are not specifically documented for producing this compound. For instance, various oxidation methods exist to convert substituted toluenes or other benzylic substrates into the corresponding benzoic acids using reagents like potassium permanganate, molecular oxygen with catalysts, or hydrogen peroxide with a catalyst like sodium tungstate. organic-chemistry.orgwikipedia.org However, the direct formation of the peroxycarboxyl group in one step from these precursors is not a standard approach. The synthesis of peroxy acids is predominantly achieved through the peracidiation of their corresponding carboxylic acids. conicet.gov.ar

Peroxyacid Synthesis from Carboxylic Acids and Hydrogen Peroxide

Purification and Handling Considerations for Research Purity

Due to its reactive and strong oxidizing nature, this compound must be handled with significant care. cymitquimica.com Peroxy acids, in general, can be hazardous, and compounds like the related 3-chloroperoxybenzoic acid are known to be flammable solids that may cause fire upon heating. fishersci.comsigmaaldrich.com

For purification to research-grade purity (often specified as a minimum of 95%), careful procedures are necessary. cymitquimica.com After synthesis, the product may be isolated from the reaction mixture. If the magnesium salt (magnesium monoperoxyphthalate) is prepared, it can be dried in a desiccator over calcium chloride. chemicalbook.com

When handling this compound or its salts, stringent safety protocols are essential to ensure stability and prevent accidents. cymitquimica.com All work should be conducted in a well-ventilated area, preferably within a chemical fume hood and behind a polycarbonate safety screen. chemicalbook.comfishersci.com Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory to prevent skin and eye contact. fishersci.comspectrumchemical.com It is crucial to avoid contact with combustible materials and reducing agents. fishersci.comsigmaaldrich.com For storage, the compound should be kept in its original container, tightly closed, and stored in a cool, dry, and locked-up area, protected from sunlight and heat sources. fishersci.comsigmaaldrich.com

Mechanistic Investigations of 2 Carboperoxybenzoic Acid Mediated Reactions

General Reaction Mechanisms of Peroxyacids

Peroxyacids (RCO₃H) are a class of organic compounds that feature a weak oxygen-oxygen single bond, which is central to their reactivity. chemistrysteps.comlibretexts.org They function as electrophilic oxidizing agents, transferring an oxygen atom to a nucleophilic substrate, such as an alkene. aakash.ac.inwikipedia.org

The most widely accepted mechanism for peroxyacid oxidation of alkenes is the "butterfly" mechanism, first proposed by Paul D. Bartlett. wikipedia.orgwikipedia.orgmasterorganicchemistry.com This mechanism describes a concerted, single-step process where multiple bonds are formed and broken simultaneously. wikipedia.orglibretexts.orgvisualizeorgchem.comchemistrytalk.org The peroxyacid adopts a conformation where the peroxy group is positioned over the alkene double bond, forming a five-membered ring-like transition state that resembles a butterfly. wikipedia.orgwikipedia.org

In this transition state:

The π electrons of the alkene (the nucleophile) attack the electrophilic terminal oxygen atom of the peroxyacid. chemistrytalk.orglumenlearning.comlibretexts.org

Simultaneously, a lone pair from this oxygen atom forms a bond with one of the alkene carbons. chemistrysteps.com

The weak O-O bond breaks. chemistrytalk.orgleah4sci.com

The proton of the peroxyacid's hydroxyl group is transferred to the carbonyl oxygen of the peroxyacid. leah4sci.com

The π bond of the peroxyacid's carbonyl group breaks and forms a new single bond with the hydrogen. leah4sci.com

This concerted movement of electrons involves a cyclic transition state, which accounts for the stereospecificity of the reaction. wikipedia.orgchemistrytalk.org The entire process occurs in one fluid step without the formation of any stable intermediates. libretexts.orglibretexts.org

The peroxide group (-O-O-) is the functional core of a peroxyacid's oxidizing power. The oxygen-oxygen single bond is inherently weak (with a bond dissociation energy of approximately 35 kcal/mol) and polarized. chemistrysteps.comlibretexts.org This weakness makes the bond susceptible to cleavage, which is a primary driving force for the reaction. chemistrysteps.com

During the butterfly mechanism, the attack by the nucleophilic alkene on the terminal oxygen atom facilitates the cleavage of the O-O σ* antibonding orbital. wikipedia.org This concerted bond-breaking and bond-forming process is energetically favorable and leads to the formation of a stable carboxylic acid byproduct and the oxidized substrate (e.g., an epoxide). chemistrytalk.orgleah4sci.com The instability of the peroxyacid, stemming from this weak O-O linkage, directly correlates with its high reactivity as an oxidizing agent. chemistrysteps.comleah4sci.com

Concerted Pathways: The "Butterfly" Mechanism

Specific Mechanistic Studies in Oxidative Transformations

While the butterfly mechanism provides a general framework, specific studies on oxidative transformations like epoxidation reveal finer details regarding stereochemistry and the influence of the substrate's structure.

The peroxyacid is considered the electrophile, and the alkene acts as the nucleophile. wikipedia.org The transfer of the oxygen atom is intramolecular, with the peroxyacid itself facilitating the necessary proton transfer within the cyclic transition state. wikipedia.org

A key characteristic of peroxyacid epoxidation is its high degree of stereospecificity. libretexts.orgmasterorganicchemistry.com The geometry of the starting alkene is retained in the epoxide product. umkc.edumasterorganicchemistry.com

A cis-alkene yields a cis-epoxide. chemistrysteps.comchemistrytalk.org

A trans-alkene yields a trans-epoxide. chemistrysteps.comchemistrytalk.org

This stereospecificity is a direct consequence of the concerted mechanism. Since both new carbon-oxygen bonds are formed in a single step, the oxygen atom must add to the same face of the alkene double bond. chemistrytalk.orglibretexts.orgmasterorganicchemistry.com This mode of addition is known as syn addition . chemistrysteps.commasterorganicchemistry.com The peroxyacid approaches the plane of the alkene, and the oxygen atom is inserted across the double bond from one side, preserving the original stereochemical relationship of the substituents. libretexts.orglibretexts.org

| Alkene Stereochemistry | Epoxide Stereochemistry | Type of Addition |

| cis | cis | syn |

| trans | trans | syn |

The rate and selectivity of epoxidation are significantly influenced by both electronic and steric factors of the alkene substrate.

Electronic Factors: The reaction is an electrophilic addition, meaning the electron-rich alkene attacks the electrophilic peroxyacid. wikipedia.org Therefore, the rate of epoxidation is increased by electron-donating groups attached to the alkene, which increase the nucleophilicity (electron density) of the double bond. wikipedia.orgmasterorganicchemistry.com Conversely, electron-withdrawing groups decrease the reaction rate. This explains why more substituted alkenes generally react faster than less substituted ones, as alkyl groups are weakly electron-donating. masterorganicchemistry.com

| Alkene Substitution | Relative Reactivity | Reason |

| Tetrasubstituted | Highest | Most electron-rich C=C bond |

| Trisubstituted | High | |

| Disubstituted | Moderate | |

| Monosubstituted | Lowest | Least electron-rich C=C bond |

Steric Factors: The peroxyacid must approach the alkene's double bond to react. leah4sci.com If one face of the alkene is sterically hindered by bulky substituents, the reagent will preferentially attack from the less hindered face. masterorganicchemistry.com This steric hindrance can lead to high diastereoselectivity in the epoxidation of complex or cyclic alkenes. masterorganicchemistry.comnih.gov For example, in the epoxidation of a bicyclic alkene with a pre-existing stereocenter, the peroxyacid will approach from the side with less steric bulk, leading to the formation of one diastereomer in significant excess. masterorganicchemistry.com While electronic effects generally dominate the rate, steric factors are crucial in determining the stereochemical outcome of the product. masterorganicchemistry.com

Stereospecificity and Syn Addition

Baeyer-Villiger Oxidation Mechanism

The Baeyer-Villiger oxidation is a prominent reaction mediated by peroxyacids like 2-carboperoxybenzoic acid, which converts ketones into esters or cyclic ketones into lactones. wikipedia.orgorganicchemistrytutor.com The mechanism is a well-established, multi-step process that proceeds through a key tetrahedral intermediate. numberanalytics.comjk-sci.com

The reaction commences with the protonation of the ketone's carbonyl oxygen by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org Subsequently, the nucleophilic peroxyacid attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, famously known as the Criegee intermediate. wikipedia.orgnumberanalytics.comnih.gov This step is crucial as it sets the stage for the rearrangement that follows. numberanalytics.com

The Criegee intermediate then undergoes a concerted rearrangement. wikipedia.org In this step, one of the substituent groups on the ketone migrates to the adjacent oxygen atom of the peroxide group, concurrently with the cleavage of the weak oxygen-oxygen bond and the departure of a carboxylic acid molecule. wikipedia.orgnih.gov This migration step is generally considered the rate-determining step of the reaction. wikipedia.org The final step involves the deprotonation of the resulting oxocarbenium ion to yield the final ester or lactone product. wikipedia.org

A critical aspect of the Baeyer-Villiger oxidation is the migratory aptitude of the groups attached to the carbonyl carbon. This determines the regioselectivity of the reaction in unsymmetrical ketones. The group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.org This is because the transition state of the migration step has some carbocationic character on the migrating group. The general order of migratory aptitude is as follows:

Table 1: General Migratory Aptitude in Baeyer-Villiger Oxidation pitt.edustackexchange.comadichemistry.com

| Migrating Group | Relative Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl | High |

| Benzyl | High |

| Phenyl | High |

| Vinylic | Moderate |

| Primary alkyl | Low |

| Cyclopropyl | Low |

Electron-withdrawing groups on the migrating substituent decrease the rate of migration. wikipedia.org It is also established that the migration occurs with retention of the stereochemistry at the migrating center. wikipedia.orgorganicchemistrytutor.comjk-sci.com

C-H Hydroxylation Mechanisms

The direct hydroxylation of C-H bonds is a synthetically valuable transformation. While various systems involving metal catalysts and oxidants like hydrogen peroxide have been developed for this purpose, the mechanism of C-H hydroxylation specifically mediated by this compound is not extensively documented in scientific literature. rsc.orgnih.govscripps.edu

Research into alkane hydroxylation often points towards mechanisms involving radical intermediates or metal-oxo species. For instance, studies with fungal peroxygenases and H₂O₂ have shown a hydrogen abstraction and oxygen rebound mechanism. nih.gov This involves the initial abstraction of a hydrogen atom from the alkane, followed by the rebound of a hydroxyl radical to form the alcohol. However, it is unclear if this compound participates in a similar mechanism without a catalyst.

Catalytic systems often employ a metal center to activate the C-H bond or to form a potent oxidizing species from the peroxide. For example, palladium-catalyzed C-H hydroxylation of benzoic acids has been reported using hydrogen peroxide, where a bifunctional ligand plays a key role. nih.gov Without specific studies on this compound for this transformation, the precise mechanistic pathway remains speculative.

Heteroatom Oxidation Mechanisms (e.g., Sulfur, Nitrogen)

This compound, similar to other peroxyacids like m-CPBA, is an effective reagent for the oxidation of heteroatoms such as sulfur and nitrogen. The underlying mechanism for these oxidations involves a nucleophilic attack by the heteroatom on the electrophilic oxygen of the peroxyacid.

Sulfur Oxidation: The oxidation of sulfides to sulfoxides is a common application. The sulfur atom of the sulfide (B99878) acts as a nucleophile and attacks the terminal oxygen of the peroxyacid. This is followed by the cleavage of the O-O bond and proton transfer, resulting in the formation of a sulfoxide (B87167) and the corresponding carboxylic acid. mdpi.comacsgcipr.org The reaction is generally clean and efficient. Further oxidation of the sulfoxide to a sulfone can occur, but the reaction can often be controlled to favor the sulfoxide by careful control of stoichiometry and reaction conditions. acsgcipr.org The oxidation likely involves the electrophilic attack of the peroxide oxygen on the sulfur atom. mdpi.com

Nitrogen Oxidation: The oxidation of amines by peroxyacids can lead to various products depending on the structure of the amine. Tertiary amines are typically oxidized to amine oxides. ias.ac.in The mechanism involves the lone pair of the nitrogen atom attacking the terminal oxygen of the peroxyacid, leading to the formation of the N-oxide and the carboxylic acid byproduct. Primary and secondary amines can also be oxidized, but the reactions can be more complex, potentially leading to nitroso or nitro compounds, or other degradation products. hw.ac.ukmdpi.comresearchgate.net The initial step is generally considered to be the nucleophilic attack of the amine on the peroxyacid.

Kinetic and Stereochemical Aspects of Reactions

Reaction Order and Rate Dependence

Rate = k[Alkene][Peroxyacid]

The rate of Baeyer-Villiger oxidations is also influenced by the nature of the peroxyacid. Peroxyacids with electron-withdrawing groups are more reactive. jk-sci.com For example, trifluoroperacetic acid is a much stronger oxidizing agent than peracetic acid. jk-sci.com This suggests that the electronic properties of the substituent on the peroxybenzoic acid moiety will influence the rate constant, k.

Table 2: Factors Influencing Reaction Rate

| Factor | Effect on Rate | Rationale |

|---|---|---|

| Substrate Concentration | Increase | Higher collision frequency with the peroxyacid. |

| Peroxyacid Concentration | Increase | Higher collision frequency with the substrate. |

| Electron-withdrawing groups on peroxyacid | Increase | Increases the electrophilicity of the peroxidic oxygen. jk-sci.com |

| Electron-donating groups on substrate | Increase | Increases the nucleophilicity of the substrate (e.g., alkene, sulfide). |

Stereochemical Outcomes and Selectivity Control

Reactions mediated by this compound and related peroxyacids are known for their high degree of stereochemical control.

Baeyer-Villiger Oxidation: A key feature of the Baeyer-Villiger oxidation is that the migration step occurs with complete retention of stereochemistry at the migrating carbon center. organicchemistrytutor.comjk-sci.compitt.edu If a chiral group migrates, its configuration will be unchanged in the resulting ester or lactone. This stereospecificity is a valuable aspect of the reaction in asymmetric synthesis. The regioselectivity is controlled by the migratory aptitude of the substituents, as detailed in section 3.2.2. organic-chemistry.org

Epoxidation and Hydroxylation: In the epoxidation of alkenes with peroxyacids, the oxygen atom is delivered to the double bond in a syn-addition, meaning both C-O bonds form on the same face of the alkene. masterorganicchemistry.comlibretexts.orglibretexts.org This results in the formation of an epoxide with a defined stereochemistry relative to the starting alkene. For example, a cis-alkene will give a cis-epoxide, and a trans-alkene will yield a trans-epoxide. masterorganicchemistry.com The subsequent ring-opening of the epoxide via hydrolysis often proceeds with anti-dihydroxylation, leading to a product with the two hydroxyl groups on opposite faces. libretexts.orglibretexts.org

Table 3: Stereochemical Control in Peroxyacid Reactions

| Reaction | Substrate | Stereochemical Outcome |

|---|---|---|

| Baeyer-Villiger | Chiral Ketone | Retention of stereochemistry at the migrating center. organicchemistrytutor.com |

| Epoxidation | cis-Alkene | syn-addition, leading to a cis-epoxide. masterorganicchemistry.com |

| Epoxidation | trans-Alkene | syn-addition, leading to a trans-epoxide. masterorganicchemistry.com |

Control over enantioselectivity in these reactions, particularly the Baeyer-Villiger oxidation, has been achieved using chiral catalysts or by performing kinetic resolutions of racemic ketones. sigmaaldrich.comorganic-chemistry.org While these methods often employ other oxidizing agents in conjunction with catalysts, the fundamental principles of stereocontrol inherent to the peroxyacid-mediated mechanism remain central.

Applications of 2 Carboperoxybenzoic Acid in Advanced Organic Synthesis

Epoxidation of Alkenes and Related Unsaturated Systems

The reaction of 2-carboperoxybenzoic acid with alkenes to form epoxides, also known as oxacyclopropanes, is a cornerstone of modern organic synthesis. leah4sci.comic.ac.uk Epoxides are highly valuable synthetic intermediates due to the strained nature of their three-membered ring, which allows for regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. ic.ac.uk

The epoxidation of simple olefins with this compound and other peroxy acids is a well-established and efficient process. leah4sci.com The reaction mechanism is concerted, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. leah4sci.comlibretexts.org This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product, a characteristic known as stereospecificity. masterorganicchemistry.com For instance, a cis-alkene will yield a cis-epoxide, while a trans-alkene will afford a trans-epoxide. masterorganicchemistry.com

The reaction is initiated by the electrophilic attack of an oxygen atom from the peroxy acid onto the nucleophilic π-bond of the alkene. leah4sci.comlibretexts.org The rate of this reaction is influenced by the electronic properties of the alkene; electron-rich alkenes react faster than electron-deficient ones. ic.ac.uk

A general representation of the epoxidation of an olefin using a peroxy acid is shown below:

Alkene + RCO3H → Epoxide + RCO2H

| Alkene Reactant | Epoxide Product |

| Cyclohexene | Cyclohexene oxide |

| Stilbene (cis or trans) | Stilbene oxide (cis or trans) |

| 1-Methylcyclohexene | 1-Methylcyclohexene oxide |

The presence of functional groups, particularly hydroxyl groups in allylic alcohols, can significantly influence the stereochemical outcome of the epoxidation. wikipedia.org Early studies with meta-chloroperoxybenzoic acid (m-CPBA), a related peroxy acid, revealed that the hydroxyl group of an allylic alcohol can direct the epoxidation to the same face of the double bond through hydrogen bonding with the peroxy acid in the transition state. wikipedia.orgcureffi.org This results in high diastereoselectivity, favoring the formation of the syn-diastereomer. wikipedia.org This directing effect is a powerful tool for controlling the stereochemistry of the product. ic.ac.ukyoutube.com

Conversely, if the hydroxyl group is protected, for instance by acetylation, this hydrogen bonding is no longer possible, and the epoxidation may proceed from the opposite face to minimize steric hindrance. wikipedia.org

| Allylic Alcohol Substrate | Major Epoxide Product (Stereochemistry) | Directing Influence |

| Cyclohex-2-en-1-ol | syn-Epoxide | Hydrogen bonding |

| Acetylated Cyclohex-2-en-1-ol | anti-Epoxide | Steric hindrance |

In molecules containing multiple double bonds (poly-unsaturated substrates), this compound can exhibit regioselectivity, preferentially epoxidizing the most electron-rich double bond. This is because the peroxy acid acts as an electrophilic oxidant, and more nucleophilic (electron-rich) alkenes are more reactive. ic.ac.uk For example, in a diene containing both a monosubstituted and a trisubstituted double bond, the more highly substituted, electron-rich double bond will typically be epoxidized first.

Furthermore, the presence of directing groups like allylic alcohols can override this electronic preference, leading to the selective epoxidation of the double bond proximate to the directing group, even if it is less substituted. youtube.com This has been demonstrated in the selective monoepoxidation of polyenes where the allylic alcohol moiety is oxidized in preference to other alkenes within the same molecule. youtube.com

As discussed in the context of allylic alcohols, this compound can participate in diastereoselective epoxidations, where one diastereomer of the product is formed in preference to another. This selectivity is often dictated by steric factors or directing groups within the substrate. cureffi.org For instance, in cyclic systems, the peroxy acid will preferentially attack the less sterically hindered face of the double bond. ic.ac.ukcureffi.org

While epoxidation with achiral peroxy acids like this compound on a prochiral alkene will produce a racemic mixture of enantiomers, enantioselective epoxidation can be achieved. cureffi.org This typically requires the use of a chiral catalyst or a chiral peroxy acid. Although this compound itself is not chiral, understanding its reaction mechanism has been fundamental to the development of catalytic asymmetric epoxidation methods, such as the renowned Sharpless epoxidation, which utilizes a titanium-tartrate catalyst to deliver an oxygen atom to an allylic alcohol with high enantioselectivity. masterorganicchemistry.comwikipedia.org More recent developments include the use of organocatalysts to achieve enantioselective epoxidation. mdpi.com

Regioselectivity in Poly-unsaturated Substrates

Baeyer-Villiger Oxidation of Ketones and Aldehydes

The Baeyer-Villiger oxidation is a powerful synthetic transformation that converts ketones to esters and cyclic ketones to lactones using a peroxy acid, such as this compound. wikipedia.orgorganic-chemistry.org This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org Aldehydes can also be oxidized to carboxylic acids via this method. libretexts.org

The mechanism of the Baeyer-Villiger oxidation begins with the protonation of the carbonyl oxygen by the peroxy acid, which activates the carbonyl group for nucleophilic attack. wikipedia.orgchemistrysteps.com The peroxy acid then adds to the carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.orglibretexts.org The key step of the reaction is the concerted migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent oxygen atom, with the simultaneous departure of the carboxylate anion. wikipedia.org This migration step is the rate-determining step and proceeds with retention of the migrating group's stereochemistry.

A crucial aspect of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.orglibretexts.org The group that is better able to stabilize a partial positive charge in the transition state will preferentially migrate. The general order of migratory aptitude is:

Tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl organic-chemistry.orgchemistrysteps.com

This predictable regioselectivity makes the Baeyer-Villiger oxidation a highly valuable tool for organic synthesis. organic-chemistry.orgnumberanalytics.com For example, in an unsymmetrical ketone, the oxygen atom is inserted between the carbonyl carbon and the more substituted α-carbon. chemistrysteps.com

| Ketone Substrate | Migrating Group | Major Ester/Lactone Product |

| Acetophenone | Phenyl | Phenyl acetate |

| Cyclohexanone | Secondary alkyl | ε-Caprolactone |

| 2-Methyl-3-pentanone | Isopropyl (secondary) | Isopropyl propanoate |

| Benzaldehyde (B42025) | Hydrogen | Benzoic acid |

The reaction has found wide application in the synthesis of complex molecules and natural products due to its reliability and predictable stereochemical and regiochemical outcomes. libretexts.org

Mechanistic and Regioselective Aspects in Lactone and Ester Formation

Oxidation of Heteroatom-Containing Compounds

This compound is a versatile oxidizing agent for a variety of heteroatom-containing organic compounds. Its applications extend to the controlled oxidation of sulfides, amines, and other heteroatomic systems.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis, and 2-CPBA is a commonly employed reagent for this purpose. The reaction's outcome can be selectively controlled to yield either the sulfoxide (B87167) or the sulfone by adjusting the stoichiometry of the oxidizing agent and the reaction conditions. nih.govjchemrev.comorganic-chemistry.orgderpharmachemica.comresearchgate.net

The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid. nih.govcapes.gov.br This step is generally fast and leads to the formation of the sulfoxide. Further oxidation of the sulfoxide to the sulfone is also possible but typically requires harsher conditions or an excess of the oxidizing agent because the electron-withdrawing sulfoxide group deactivates the sulfur atom towards further electrophilic attack. mdpi.com

The selectivity of the oxidation is a key aspect. Using one equivalent of 2-CPBA under controlled temperatures often allows for the isolation of the sulfoxide in high yield. derpharmachemica.com In contrast, the use of two or more equivalents of the peroxy acid will drive the reaction towards the formation of the sulfone. organic-chemistry.orgderpharmachemica.comresearchgate.net The choice of solvent can also play a role in the reaction rate and selectivity.

Interactive Table: Oxidation of Various Sulfides with Peroxy Acids

| Substrate | Oxidant | Product(s) | Key Observation |

|---|---|---|---|

| Thioanisole | H₂O₂ / Acetic Acid | Methyl phenyl sulfoxide, Methyl phenyl sulfone | Stepwise oxidation is possible. researchgate.net |

| Dialkyl sulfides | Peroxomonophosphoric Acid | Dialkyl sulfoxides | Kinetics suggest nucleophilic attack of sulfur on peroxo oxygen. capes.gov.br |

| Various sulfides | H₂O₂ / Glacial Acetic Acid | Sulfoxides | High selectivity and yields (90-99%) under mild, metal-free conditions. nih.gov |

| Phenylbutylthioether | m-CPBA | (tert-butylsulfonyl)benzene or (tert-butylsulfinyl)benzene | Product outcome is temperature-dependent. derpharmachemica.com |

The oxidation of tertiary amines to their corresponding N-oxides is a well-established transformation for which 2-CPBA and other peroxy acids are highly effective reagents. thieme-connect.dewikipedia.orglibretexts.org This reaction is a key step in the synthesis of various biologically active molecules and important synthetic intermediates.

The reaction proceeds via a direct oxygen atom transfer from the peroxy acid to the nitrogen atom of the amine. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the 2-CPBA. This process is generally efficient and clean, leading to high yields of the N-oxide product. wikipedia.org

The oxidation of primary and secondary amines can also be achieved, but the product scope is broader and can include nitroso compounds, nitrones, or oximes, depending on the substrate and reaction conditions. rsc.orgnih.govorganic-chemistry.orgnih.govacs.org For tertiary amines, the formation of the N-oxide is typically the predominant pathway. thieme-connect.dewikipedia.orgrsc.org The stability and reactivity of the resulting N-oxide can vary depending on the structure of the parent amine.

Interactive Table: Oxidation of Amines with Peroxy Acids

| Amine Type | Oxidant | Primary Product | Notes |

|---|---|---|---|

| Tertiary Aliphatic Amines | Hydrogen Peroxide / Peroxy Acids | Amine N-Oxides | Most common and direct method. thieme-connect.dewikipedia.orglibretexts.org |

| Aromatic N-Heterocycles | Hydrogen Peroxide / Peroxy Acids | Aromatic N-Oxides | Widely used synthetic transformation. thieme-connect.dewikipedia.orgresearchgate.net |

| Primary Aliphatic/Benzylic Amines | Dodecanebis(peroxoic acid) | Oximes | Rapid and selective oxidation. rsc.org |

| Secondary/Tertiary Cyclic Amines | Molecular Iodine | Lactams | Metal-free, chemoselective C-H oxidation adjacent to the amine. organic-chemistry.org |

This compound and related peroxy acids are also capable of oxidizing other heteroatoms, most notably selenium in organoselenium compounds. mdpi.com The oxidation of selenides to selenoxides is a facile process and is a cornerstone of many applications of selenium chemistry in organic synthesis. nih.govwikipedia.orglookchem.com

Similar to sulfide (B99878) oxidation, the selenium atom in a selenide (B1212193) acts as a nucleophile, attacking the peroxy acid to form a selenoxide. nih.gov This initial oxidation is typically very fast. mdpi.com Selenoxides are valuable intermediates themselves, for instance, in selenoxide elimination reactions to form alkenes. wikipedia.org

Further oxidation of the selenoxide to a selenone is possible with stronger oxidizing agents or an excess of the peroxy acid. mdpi.com However, the selenoxide is less prone to this second oxidation compared to the initial oxidation of the selenide due to the increased oxidation state and reduced electron density on the selenium atom. mdpi.com The chemoselectivity between sulfur and selenium can also be a factor in molecules containing both atoms, with selenium often being more readily oxidized. researchgate.net

Interactive Table: Oxidation of Organoselenium Compounds

| Substrate | Oxidant | Product | Key Feature |

|---|---|---|---|

| Diphenyl diselenide | H₂O₂ | Benzene (B151609) seleninic acid | Proceeds through unstable diselenoxide intermediate. nih.gov |

| Phenylaminoethyl selenide | Peroxynitrite / H₂O₂ | Phenylaminoethyl selenoxide | SN2-type mechanism where selenium is the nucleophile. nih.gov |

| n-Butyl phenyl selenide | H₂O₂ | n-Butyl phenyl selenoxide | Hydroxy perhydroxy selenane is proposed as an active oxidizing agent. nih.govresearchgate.net |

| Vinyl selenides | m-CPBA | Vinyl selenones | m-CPBA is the reagent of choice for this transformation. mdpi.com |

Oxidation of Amines to N-Oxides

C-H Bond Functionalization

The direct functionalization of unactivated C-H bonds is a significant goal in modern organic synthesis. This compound, often in conjunction with metal catalysts, has been explored for such transformations, particularly for the hydroxylation of alkanes.

The conversion of an inert C-H bond in an alkane to a hydroxyl group is a challenging yet highly valuable reaction. This compound can serve as the terminal oxidant in catalytic systems designed to achieve this transformation. shokubai.orgacs.orgresearchgate.netdntb.gov.ua

These reactions typically employ transition metal complexes, such as those of nickel, as catalysts. shokubai.orgresearchgate.netdntb.gov.uarsc.org The proposed mechanism often involves the generation of a high-valent metal-oxo or metal-oxyl species upon reaction of the metal complex with 2-CPBA. This highly reactive intermediate is then capable of abstracting a hydrogen atom from the alkane substrate, leading to a radical-based pathway that ultimately furnishes the alcohol product.

The selectivity of the hydroxylation (e.g., tertiary vs. secondary C-H bonds) and the efficiency of the catalyst are key areas of research. For instance, in the oxidation of adamantane, the tertiary C-H bond is preferentially oxidized. researchgate.net The choice of ligand on the metal catalyst can significantly influence the catalytic activity and product selectivity, such as the ratio of alcohol to ketone produced. rsc.org

Interactive Table: Catalytic Alkane Hydroxylation using m-CPBA

| Alkane | Catalyst System | Product(s) | Key Finding |

|---|---|---|---|

| Cyclohexane | Nickel(II) complex with redox non-innocent ligand | Cyclohexanol, Cyclohexanone | Suggests a nickel-oxyl radical intermediate. shokubai.org |

| Cyclohexane | Various Nickel(II) complexes with pyridylalkylamine ligands | Cyclohexanol, Cyclohexanone | Ligand structure influences turnover number and alcohol/ketone selectivity. rsc.org |

| Cyclohexane | Fluorocarbon-soluble Cobalt(II) complex | Cyclohexanol | High alcohol selectivity (>96%) in a fluorous solvent system. acs.org |

Selective Functionalization of sp³ C-H Bonds

The selective functionalization of ubiquitous but inert sp³ C-H bonds is a significant challenge in organic synthesis. sigmaaldrich.com this compound has emerged as a valuable reagent in this field, often in conjunction with transition metal catalysts, to achieve controlled and selective transformations. These reactions offer a more atom-economical and step-efficient approach to complex molecules by avoiding the need for pre-functionalized starting materials. rsc.orgrutgers.edu

Research has demonstrated that this compound can participate in palladium-catalyzed C-H activation reactions. While many palladium-catalyzed C-H functionalizations favor the activation of sp² C-H bonds, specific ligand and reaction condition designs can steer the selectivity towards sp³ C-H bonds. For instance, in reactions involving substrates with directing groups, the geometric accessibility of the C-H bond to the metal center is crucial. sigmaaldrich.com Late transition metals like palladium often exhibit a preference for activating primary (1°) C-H bonds over secondary (2°) or tertiary (3°) ones in sp³ systems, a selectivity attributed to both steric effects and the electronic nature of the transition state. sigmaaldrich.com

The functionalization can lead to the introduction of various functional groups at previously unreactive positions. For instance, hydroxylation of α-amino acids has been achieved through catalytic C-H bond activation, affording valuable γ-lactones in a single step. rutgers.edu While this specific example highlights the use of other oxidants, the underlying principles of directed C-H activation are relevant to systems where this compound could be employed.

| Reaction Type | Catalyst/Reagent System | Substrate Scope | Key Findings |

| Pd-Catalyzed C-H Oxidation | Pd(OAc)₂ / Ligand | Aliphatic Acids | Enables functionalization of methylene (B1212753) C-H bonds. nih.gov |

| Fe-Catalyzed C-H Oxidation | Fe(PDP) | Various | Proceeds via a hydrogen atom abstraction-radical rebound mechanism. sigmaaldrich.com |

| Gold-Catalyzed C-H Amination | Gold catalyst / Oxidant | Benzylic C-H bonds | Facilitates the formation of C-N bonds at benzylic positions. rsc.org |

Other Oxidative Transformations

Beyond its role in epoxidations and C-H functionalization, this compound is a versatile oxidant capable of mediating a range of other valuable transformations in organic synthesis.

This compound can be employed in reactions that lead to the expansion or contraction of cyclic systems, often through rearrangement mechanisms. wikipedia.orgetsu.edu A classic example of a ring expansion reaction involving a peroxy acid is the Baeyer-Villiger oxidation. libretexts.org In this reaction, a cyclic ketone is converted into a lactone (a cyclic ester). The mechanism involves the initial attack of the peroxy acid on the carbonyl carbon, followed by a rearrangement where one of the alkyl groups attached to the carbonyl migrates to the oxygen of the peroxy group. This migration step is the key to the ring expansion. The migratory aptitude of the substituent is a critical factor in determining the product.

For instance, the oxidation of a cyclobutanone (B123998) derivative with a peroxy acid like this compound would lead to the formation of a five-membered lactone. This method provides a powerful tool for accessing larger ring systems from more readily available smaller rings. masterorganicchemistry.com

Conversely, ring contractions can also be facilitated by reactions where this compound might be used as an oxidant in a multi-step sequence. For example, the Wolff rearrangement of α-diazoketones, which results in a ring contraction, can be a key step in a synthetic route. libretexts.org While not a direct application of the peroxy acid itself, the synthesis of the requisite α-diazoketone may involve oxidation steps where this compound could be a suitable reagent. Furthermore, pinacol-type rearrangements of 1,2-diols, which can lead to ring contraction, can be accessed from alkenes via dihydroxylation, a transformation that can be achieved using peroxy acids under specific conditions. libretexts.org

| Reaction | Starting Material | Product | Key Transformation |

| Baeyer-Villiger Oxidation | Cyclic Ketone | Lactone | Insertion of an oxygen atom adjacent to the carbonyl group, leading to ring expansion. libretexts.org |

| Pinacol Rearrangement | 1,2-Diol | Ketone/Aldehyde | Acid-catalyzed rearrangement that can result in ring contraction. libretexts.org |

| Wolff Rearrangement | α-Diazoketone | Ketene | Can be used for ring contraction of cyclic ketones. libretexts.org |

Oxidative dearomatization is a powerful strategy for converting flat, aromatic compounds into three-dimensional cyclic structures, which are valuable scaffolds in medicinal chemistry and natural product synthesis. researchgate.net this compound, often in combination with other reagents, plays a significant role in this transformation.

One notable application is in conjunction with hypervalent iodine reagents. For instance, the combination of a chiral hypervalent iodine catalyst and a stoichiometric oxidant like meta-chloroperoxybenzoic acid (m-CPBA), a close relative of this compound, has been successfully used for the asymmetric dearomatization of phenols. researchgate.net In these reactions, the hypervalent iodine species is oxidized in situ by the peroxy acid to its active form, which then effects the dearomatization of the phenolic substrate.

The process can lead to the formation of highly functionalized cyclohexa-2,5-dienones. For example, the oxidative dearomatization of substituted phenols can yield products that are versatile intermediates for further synthetic manipulations. mdpi.com Similarly, the dearomatization of anilines has been achieved using reagents like 2-iodoxybenzoic acid (IBX), which can be prepared through the oxidation of 2-iodobenzoic acid with peroxy acids. mdpi.com This transformation provides access to ortho-quinol imines. mdpi.com

Recent research has also explored the use of this compound in generating masked ortho-benzoquinones from guaiacol (B22219) derivatives through oxidative dearomatization. nih.gov These reactive intermediates can then be trapped in situ with various dienophiles or nucleophiles to construct complex polycyclic systems, as demonstrated in progress toward the total synthesis of tetrodotoxin. nih.gov

| Substrate | Reagent System | Product Type | Significance |

| Phenols | Chiral Hypervalent Iodine / Peroxy Acid | Chiral Cyclohexa-2,5-dienones | Asymmetric synthesis of 3D structures from flat aromatics. researchgate.net |

| 2-Methylphenols | Chloro(diphenyl)-λ³-iodane | Cyclohexa-2,4-dienone derivatives | Regioselective dearomatizing phenylation. mdpi.com |

| Guaiacol Derivatives | This compound | Masked ortho-Benzoquinone | Access to complex polycyclic systems via in-situ trapping. nih.gov |

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. alevelchemistry.co.ukcambridge.org this compound can be utilized as an oxidant in various catalytic cycles that achieve these bond formations, particularly through C-H activation pathways. libretexts.org

In the context of C-C bond formation, while direct coupling reactions often rely on organometallic reagents, oxidative conditions are sometimes required. For instance, in certain transition-metal-catalyzed reactions, an oxidant is necessary to facilitate the reductive elimination step that forms the C-C bond and regenerate the catalyst. wikipedia.orgnews-medical.net While not as common as other oxidants, this compound can potentially serve this purpose under specific reaction conditions.

More prominently, this compound is involved in the formation of carbon-heteroatom bonds. researchgate.net As discussed in the context of C-H functionalization, the oxidation of a metal-carbon bond in a palladacycle intermediate can lead to the formation of a high-valent metal species, which then undergoes reductive elimination to form a C-O bond. nih.gov This process effectively converts a C-H bond into a C-O bond.

Furthermore, the epoxidation of alkenes with this compound is a prime example of the formation of two C-O bonds. masterorganicchemistry.com Similarly, the Baeyer-Villiger oxidation of ketones results in the formation of a C-O bond within an ester linkage. masterorganicchemistry.com The synthesis of thioketene (B13734457) S-oxides through the direct oxidation of thioketenes is another example where this compound has been successfully employed, leading to the formation of a C-S-O linkage. thieme-connect.de

| Bond Type | Reaction | Role of this compound | Example |

| C-O | Epoxidation | Oxygen atom donor | Alkene to Epoxide. masterorganicchemistry.com |

| C-O | Baeyer-Villiger Oxidation | Oxidant and oxygen donor | Ketone to Ester. masterorganicchemistry.com |

| C-O | C-H Hydroxylation | Oxidant in catalytic cycle | Alkane to Alcohol. nih.gov |

| C-S | Oxidation of Thioketenes | Oxidant | Thioketene to Thioketene S-Oxide. thieme-connect.de |

Oxidative cross-coupling reactions have emerged as a powerful tool for the construction of C-C and C-X bonds, often by coupling two different C-H bonds or a C-H bond with another functional group. rsc.org These reactions typically require a stoichiometric oxidant to drive the catalytic cycle, and this compound can be a suitable candidate in certain systems.

For example, in the synthesis of biaryls, decarboxylative oxidative cross-coupling has been explored, where a benzoic acid derivative is coupled with an arene. nih.gov While many of these systems utilize metal-based oxidants like silver or copper salts, the fundamental principle involves an oxidative step that could potentially be mediated by a peroxy acid.

More directly, this compound can be involved in oxidative Ugi reactions. nih.gov In a metal-free, four-component Ugi reaction, 2,4,6-trihydroxybenzoic acid was used as a catalyst in the presence of molecular oxygen to achieve the oxidative cross-coupling of two different amines to form an imine in situ. This imine then participates in the Ugi reaction to form dipeptides. nih.gov While this specific example uses oxygen, the concept of an oxidative coupling of amines to imines is a transformation where a stronger oxidant like this compound could be employed, potentially under different catalytic conditions.

In nickel-catalyzed cross-coupling reactions, such as the coupling of 2-fluorobenzofurans with arylboronic acids, the mechanism involves oxidative addition and reductive elimination steps. beilstein-journals.org While the primary role of an external oxidant is not always explicit in these cycles, related oxidative coupling processes often rely on them to maintain the catalytic activity of the metal center.

| Coupling Partners | Catalyst System | Product | Potential Role of this compound |

| Benzoic Acid Derivative + Arene | Palladium / Oxidant | Biaryl | As the terminal oxidant in the catalytic cycle. nih.gov |

| Two Different Amines | Organocatalyst / Oxidant | Dipeptide (via Ugi reaction) | As an oxidant for the initial imine formation. nih.gov |

| 2-Fluorobenzofuran + Arylboronic Acid | Nickel Catalyst | 2-Arylbenzofuran | To facilitate oxidative steps in the catalytic cycle. beilstein-journals.org |

Catalysis in 2 Carboperoxybenzoic Acid Mediated Reactions

Transition Metal Catalysis

Transition metals are widely employed to catalyze oxidation reactions involving peroxy acids. Their ability to exist in multiple oxidation states and form reactive intermediates is central to their catalytic function. chemguide.co.uk Metals like cobalt, iron, and nickel have proven effective in activating peroxy acids for the functionalization of various organic substrates. nih.govrsc.org

Cobalt and iron complexes are proficient catalysts for oxidations utilizing peroxy acids. nih.govwalisongo.ac.id They can activate the oxidant to perform challenging reactions such as the stereoselective oxygenation of C-H bonds. nih.gov

Cobalt π-complexes have been demonstrated to catalyze the efficient and stereoselective oxidation of dimethylcyclohexane isomers using a related peroxy acid, meta-chloroperoxybenzoic acid (mCPBA), yielding cyclohexanols with high selectivity. nih.gov The catalytic cycle in such systems can involve the formation of a cobalt(III)acylperoxido complex. nih.gov This intermediate is proposed to undergo homolysis of the O-O bond. nih.gov In some applications, cobalt(II) chloride is used in conjunction with molecular oxygen to achieve the oxidative decarboxylation of mandelic acids, producing benzaldehyde (B42025) or benzoic acid derivatives depending on the substrate's electronic properties. psu.edu

Iron-based catalysts are attractive due to the low cost and low toxicity of iron. walisongo.ac.id Homogeneous iron catalysis can encompass both reductive and oxidative transformations. walisongo.ac.id In the context of oxidations, iron minerals like hematite (B75146) and goethite have shown promise in activating hydrogen peroxide for the degradation of organic compounds, a process that shares mechanistic principles with peroxy acid activation. nih.gov Nonheme iron(III)-peroxo complexes are invoked as key intermediates in the catalytic cycles of many iron-containing enzymes and their synthetic mimics. rsc.org The reactivity of these iron-peroxo species can be significantly modulated by the presence of other metal ions acting as Lewis acids. rsc.org For instance, an iron(III)–peroxo complex that is otherwise unreactive towards electron donors can be activated by binding to a redox-inactive metal ion, facilitating the generation of a potent iron(IV)–oxo species. rsc.org

Cobalt and Iron Catalysis in Peroxy Acid-Mediated Oxidations

| Catalyst System | Oxidant | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| Cobalt π-complexes | mCPBA | Alkanes (e.g., dimethylcyclohexanes) | Catalyzes highly efficient and stereoselective C-H oxygenation. | nih.gov |

| Heptamethyl cobyrinate (Vitamin B12 derivative) | mCPBA | Alkanes (e.g., cyclohexane) | Forms a cobalt(III)acylperoxido intermediate, leading to alcohol and ketone products. | nih.gov |

| Fe(NO3)3·9H2O/TEMPO | O2/Air | Alcohols | Efficiently oxidizes alcohols to carboxylic acids at room temperature. | nih.gov |

| Nonheme iron(III) complexes | Peroxide | General | Formation of iron(III)-peroxo and iron(IV)-oxo species as active oxidants. | rsc.org |

Nickel(II) complexes featuring various ligand scaffolds have been developed as effective catalysts for oxidation reactions with peroxy acids like mCPBA. rsc.orgmdpi.com These catalysts are particularly noted for their application in alkane hydroxylation. rsc.org

Tris(oxazolinylmethyl)amine (TOAR) ligands, which are tetradentate, create nickel(II) complexes that serve as robust catalyst precursors for alkane oxidation. rsc.org The electronic properties of the ligand, specifically the strong σ-electron donating ability of the oxazoline (B21484) donors, enhance the catalytic activity compared to analogous complexes with pyridine-based ligands. rsc.org The reaction between a nickel(II)-acetato complex and mCPBA leads to the spectroscopic detection of a nickel-acylperoxido species, which is considered a precursor to the active oxidant. rsc.org The steric bulk of substituents on the oxazoline rings can influence the coordination environment of the nickel center and, consequently, the reaction rates and selectivity of substrate oxidation. rsc.org

Performance of Nickel(II) Complexes in Cyclohexane Oxidation with mCPBA

| Catalyst Precursor | Ligand | Turnover Number (TON) | Reference |

|---|---|---|---|

| Ni(OAc)(TOAMe2) | Tris(4,4-dimethyloxazolinyl-2-ylmethyl)amine | 260 | rsc.org |

| Ni(OAc)(TOAiPr) | Tris(4-isopropyloxazolinyl-2-ylmethyl)amine | 140 | rsc.org |

| [NiCl(TPA)]Cl | Tris(2-pyridylmethyl)amine | 150 | rsc.org |

The mechanism of transition metal-catalyzed oxidations with 2-carboperoxybenzoic acid often involves the formation of highly reactive metal-oxygen intermediates. Two key classes of such intermediates are metal-peroxo and metal-oxyl species.

Upon reaction of a metal complex with a peroxy acid, a metal-acylperoxido complex can be formed. rsc.orgnih.gov For instance, nickel(II) and cobalt(III) complexes react with mCPBA to generate the corresponding acylperoxido species. rsc.orgnih.gov Kinetic studies suggest that this acylperoxido intermediate is a precursor to the active species responsible for alkane oxidation. rsc.org

The subsequent step often involves the cleavage of the weak O-O bond within the coordinated peroxo ligand. This cleavage can be homolytic or heterolytic.

Homolytic Cleavage : Theoretical studies on a cobalt(III)acylperoxido complex suggest that homolysis of the O-O bond occurs, leading to the formation of a Co(III)-oxyl radical (Co-O•) and a benzoyloxyl radical. nih.gov Both of these radical species can then act as hydrogen-atom abstractors, initiating the oxidation of the substrate. nih.gov

Heterolytic Cleavage : In other systems, particularly with iron, heterolytic O-O bond cleavage is proposed. rsc.org For example, in a biomimetic nonheme iron(III)-peroxo complex, the binding of a redox-inactive metal ion facilitates the heterolytic cleavage of the peroxide O-O bond. rsc.org This process generates a high-valent iron(IV)-oxo species, which is a powerful oxidant capable of functionalizing organic substrates. rsc.org The rate of this conversion is dependent on the Lewis acidity of the redox-inactive metal ion. rsc.org

These high-valent metal-oxo and metal-oxyl species are the primary agents of oxidation, reacting with the substrate through mechanisms such as hydrogen atom abstraction or direct oxygen atom transfer.

Nickel Complexes

Organocatalysis and Metal-Free Oxidations

In an effort to develop more sustainable and environmentally friendly oxidation protocols, metal-free systems and organocatalysis have emerged as powerful alternatives to transition metal catalysis. nih.govbeilstein-journals.org These methods avoid the use of potentially toxic and expensive heavy metals. nih.govorganic-chemistry.org

One approach involves the in situ generation of a polymeric peroxybenzoic acid. For example, poly(benzoic acid) can be converted to the highly active poly(peroxybenzoic acid) in the presence of hydrogen peroxide. nih.govrsc.org This heterogeneous catalyst is recyclable and effective for the selective oxidation of alcohols and epoxidation of alkenes under mild conditions. nih.govrsc.org The selectivity can be controlled by temperature; alcohol oxidation yields aldehydes at 0 °C and carboxylic acids at ambient temperature. nih.gov

Another strategy employs a mixture of Oxone (potassium peroxymonosulfate) and an acid like trifluoroacetic acid. organic-chemistry.org This system provides a simple and mild metal-free method for oxidizing various ketones and arylalkynes to their corresponding carboxylic acids in high yields. organic-chemistry.org The reaction demonstrates broad substrate compatibility, working well for substrates with both electron-donating and electron-withdrawing groups. organic-chemistry.org

Iodine-based organocatalysts are also utilized. Iodobenzene (B50100) can be used in catalytic amounts with mCPBA as the terminal oxidant for various transformations, including the synthesis of α-tosyloxyketones from ketones and the oxidative C-H amination of amidines. organic-chemistry.org The catalytic cycle involves the in situ formation of a hypervalent iodine(III) species, such as 4-tert-butyl-1-[(hydroxy)(tosyloxy)iodo]benzene, which then acts as the active oxidant. organic-chemistry.org

Examples of Metal-Free and Organocatalytic Oxidation Systems

| Catalytic System | Oxidant | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| Poly(benzoic acid) | H2O2 | Alcohol oxidation, alkene epoxidation | Heterogeneous, recyclable, temperature-controlled selectivity. | nih.govrsc.org |

| Oxone / Trifluoroacetic acid | Oxone | Ketone/alkyne oxidation to carboxylic acids | Mild, metal-free conditions with broad substrate scope. | organic-chemistry.org |

| Iodobenzene (catalytic) | mCPBA | Oxidation of ketones, C-H amination | Mediated by an in situ generated hypervalent iodine(III) species. | organic-chemistry.org |

| Triflic acid | Peroxyacids | Diacetoxylation of alkenes | Metal-free system for oxidative functionalization. | organic-chemistry.org |

Acid Catalysis and Promoters

The efficiency and selectivity of oxidations involving this compound can be significantly influenced by the presence of acid catalysts and promoters. nih.govorganic-chemistry.org These additives can activate the peroxy acid, making it a more potent electrophilic oxidant.

In some transition metal-catalyzed systems, the addition of an acid as a co-catalyst can dramatically enhance both the reaction yield and selectivity. For instance, in the cobalt-catalyzed oxidation of dimethylcyclohexanes with mCPBA, the addition of nitric acid was found to improve the yield of oxygenated products and increase stereoselectivity. nih.gov Lewis acids can also play a crucial role by interacting with metal-peroxo intermediates, thereby promoting the formation of highly reactive high-valent metal-oxo species. rsc.org

Strong Brønsted acids like triflic acid (TfOH) can catalyze metal-free oxidations with peroxy acids. Triflic acid has been used to catalyze the diacetoxylation of alkenes and oxidative lactonizations of unsaturated carboxylic acids, using a peroxy acid as the stoichiometric oxidant. organic-chemistry.org Similarly, trifluoroacetic acid (TFA) is used in conjunction with Oxone to facilitate the oxidation of ketones to carboxylic acids. organic-chemistry.org In the α-oxytosylation of ketones, p-toluenesulfonic acid (PTSA) is used along with mCPBA and a catalytic amount of iodobenzene to generate the active hypervalent iodine oxidant. organic-chemistry.org

Promoters, which may not be traditional acids, can also enhance oxidation rates. Picolinic acid and its derivatives have been shown to act as promoters in certain oxidation reactions, highlighting the broad range of molecules that can facilitate these transformations. researchgate.net The mechanism of acid catalysis often involves protonation of the carbonyl group of the peroxy acid, which increases the electrophilicity of the peroxygen oxygen atom, thereby facilitating its transfer to a nucleophilic substrate.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Studies of Reaction Pathways

Quantum mechanical methods are fundamental to understanding the intricate details of chemical reactions at the molecular level. For 2-carboperoxybenzoic acid, these studies focus on its behavior as an oxidant, particularly in the transfer of an oxygen atom.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. While comprehensive DFT studies focused exclusively on this compound are not widely available, the methodology has been applied to closely related peroxy acids to understand the principles governing their reactivity.

For instance, DFT calculations at the B3LYP/6-311++G level have been used to study the intramolecular hydrogen bonding in compounds like peroxyformic acid, peroxyacetic acid, and meta-chloroperoxybenzoic acid (m-CPBA). capes.gov.br These studies also explored the intermolecular hydrogen bonding in complexes of these peroxy acids with oxygen bases, which is crucial for understanding their reactivity in different solvent environments. capes.gov.br Such calculations help determine how hydrogen bonding influences the electronic structure and, consequently, the nucleophilicity and electrophilicity of the peroxy acid. capes.gov.br

In the context of reaction mechanisms, DFT has been employed to model the transition states of epoxidation reactions. Studies on peroxyformic acid have used DFT to analyze the transition structure for alkene oxidation, revealing a spiro orientation of the electrophilic oxygen. mdma.ch Computational modeling has also been used to probe the reaction of peroxybenzoic acid with other molecules, like benzaldehyde (B42025), to determine the feasibility and energy barriers of competing reaction pathways, such as the Baeyer–Villiger oxidation. rsc.org Furthermore, DFT calculations have been combined with experimental NMR data to assign the stereochemistry of products from epoxidation reactions involving monoperoxyphthalic acid. researchgate.net

Specific studies applying Conceptual Density Functional Theory to calculate reactivity indices for this compound are not detailed in the available research. In principle, CDFT would be used to compute global and local reactivity descriptors such as electrophilicity, nucleophilicity, and Fukui functions. These indices would help quantify the compound's reactivity and predict the most likely sites for electrophilic or nucleophilic attack, rationalizing its behavior in reactions like epoxidation where it acts as an electrophilic oxygen donor.

No specific research detailing the Electron Localization Function (ELF) analysis of this compound was found. An ELF analysis would be valuable for visualizing the electronic structure, particularly the nature of the weak O-O peroxide bond and the localization of electron pairs. This would provide insight into how the electronic structure changes along a reaction coordinate, for example, during the cleavage of the O-O bond and the formation of new C-O bonds in an epoxidation reaction.

Specific applications of Bonding Evolution Theory (BET) to the reaction pathways of this compound have not been reported in the available literature. BET would offer a detailed topological analysis of the changes in chemical bonding during a reaction. For the epoxidation of an alkene by this compound, a BET study could precisely map out the sequence of bond breaking (O-O, O-H, C=C) and bond formation (C-O, C-O, C=O), providing a rigorous, step-by-step description of the electronic rearrangement.

Electron Localization Function (ELF) Analysis

Transition State Analysis and Energy Profiles

The mechanism for alkene epoxidation by peroxy acids like this compound is widely understood to proceed through a concerted, cyclic transition state. chemistryscore.com This model, often referred to as the "butterfly mechanism," involves the electrophilic oxygen adding to the alkene π-bond while the peroxy acid's proton is transferred to its own carbonyl group. chemistryscore.com This process avoids the formation of charged ionic intermediates, which is consistent with the observation that the reaction rate is not highly sensitive to solvent polarity. chemistryscore.com

Computational studies on simple systems, such as the reaction of ethylene (B1197577) with peroxyformic acid, have been used to model the geometry and energetics of this transition state. mdma.ch Ab initio and DFT calculations suggest a spiro transition structure, where the C-C bond axis of the alkene is perpendicular to the plane of the peroxy acid moiety. mdma.ch The reaction is facilitated by electron-donating groups on the alkene and electron-withdrawing groups on the peroxy acid. mdma.ch

In some cases, the transition state can be influenced by other functional groups in the substrate. For example, in the desymmetrization of certain meso-epoxides, a proposed transition state involves the complexation of a lithium cation (from a chiral base) that acts as a Lewis acid, activating the epoxide towards ring-opening. mdpi.com While not a study on this compound itself, this illustrates how computational analysis can be used to rationalize complex stereochemical outcomes by modeling the specific interactions within the transition state. mdpi.com

Prediction of Chemo-, Regio-, and Stereoselectivity

This compound (monoperoxyphthalic acid) has been shown to be an effective reagent for selective oxidation reactions. Computational and experimental studies help in understanding and predicting its selectivity.

Stereoselectivity: A key application is in diastereoselective epoxidation. In the reaction with cyclic allylic alcohols, monoperoxyphthalic acid in an aqueous solution exhibits high diastereoselectivity. researchgate.net The directing effect of the substrate's hydroxyl group is a critical factor in controlling the stereochemical outcome. The efficiency of this directing effect depends on the conformation of the substrate, particularly the orientation of the OH group relative to the double bond in the transition state. researchgate.net

Table 1: Diastereoselective Epoxidation of Cycloalkenols with Monoperoxyphthalic Acid (MPPA) in Water

| Substrate (Cycloalkenol) | Reaction Time (h) | Total Yield (%) | cis:trans Ratio |

|---|---|---|---|

| 2-Cyclopenten-1-ol | 2 | 85 | 99:1 |

| 2-Cyclohexen-1-ol | 3 | 90 | 99:1 |

| 2-Cyclohepten-1-ol | 3 | 90 | 99:1 |

Data sourced from a study on highly diastereoselective epoxidation. researchgate.net

Regioselectivity: Monoperoxyphthalic acid can also achieve high regioselectivity. In substrates with multiple double bonds, such as allyl alcohols, it is possible to selectively epoxidize the double bond closest to the directing hydroxyl group. drhazhan.com This chemo- and regioselectivity is valuable in complex organic synthesis.

Solvent Effects in Computational Models

Computational modeling of solvent effects provides crucial insights into the behavior of chemical compounds in different environments, influencing their conformation, reactivity, and spectroscopic properties. For peroxy acids, computational studies often focus on how solvents mediate intramolecular hydrogen bonding and affect the energy barriers of reactions.

Theoretical investigations into the influence of solvents on molecules similar to this compound, such as various peroxybenzoic acids, have been conducted using methods like Density Functional Theory (DFT) combined with continuum solvation models like the Polarizable Continuum Model (PCM). mdpi.comuniversiteitleiden.nl These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solvent environment.

Studies on related peroxy acids have shown that solvent polarity and the capacity for hydrogen bonding are critical factors. For instance, in non-polar solvents, the intramolecular hydrogen bond present in many peroxy acids is preserved, which is crucial for their reactivity in processes like epoxidation. In contrast, polar or basic solvents can form intermolecular hydrogen bonds with the peroxy acid, altering its structure and reactivity. ul.pt For example, solvents that are oxygen bases can increase the nucleophilicity of peroxy acids by forming intermolecular hydrogen bonds, which in turn increases the negative charge on the terminal peroxy oxygen atom. ul.pt

Analytical Methodologies for 2 Carboperoxybenzoic Acid and Its Derivatives in Research

Spectroscopic Characterization Techniques (e.g., NMR, ESI-MS)

Spectroscopic methods provide detailed information about the molecular structure and composition of 2-carboperoxybenzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the carbon-hydrogen framework, while Electrospray Ionization-Mass Spectrometry (ESI-MS) confirms the molecular weight and provides structural information through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural confirmation of this compound. While specific spectral data for this compound is not widely published, its expected ¹H and ¹³C NMR chemical shifts can be inferred from its structural analogues, such as benzoic acid and 2-chlorobenzoic acid. chemicalbook.comchemicalbook.com

In ¹H NMR, the aromatic protons of the benzene (B151609) ring are expected to appear in the region of δ 7.4-8.2 ppm. The proton of the peroxycarboxylic acid group (-COOOH) is anticipated to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, similar to the carboxylic acid proton in related structures. chemicalbook.comrsc.org

In ¹³C NMR spectroscopy, the carbonyl carbon of the peroxy acid group is expected to have a chemical shift in the range of δ 165-175 ppm. The aromatic carbons would produce signals between δ 125-135 ppm. chemicalbook.comchemicalbook.com The chemical shifts are influenced by the solvent used, with common deuterated solvents being chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). sigmaaldrich.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H NMR | ||

| Aromatic (Ar-H) | 7.4 - 8.2 | Complex multiplet pattern expected. |

| Peroxy Acid (-OOH) | > 10 | Broad singlet, concentration and solvent dependent. |

| ¹³C NMR | ||

| Carbonyl (C=O) | 165 - 175 | |

| Aromatic (Ar-C) | 125 - 135 | Multiple signals expected for the six carbons. |

Predicted values are based on data from analogous compounds like benzoic acid and 2-chlorobenzoic acid. chemicalbook.comchemicalbook.comrsc.org

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is used to determine the molecular weight and study the fragmentation patterns of this compound, which aids in its identification. Analysis is often performed in the negative ion mode, where the deprotonated molecule [M-H]⁻ is observed.

For peroxycarboxylic acids, ESI-MS/MS (tandem mass spectrometry) reveals characteristic fragmentation pathways. A key fragmentation observed for linear peroxy acids is the neutral loss of CH₂O₂ (46 Da). cam.ac.uk Another common fragmentation is the loss of a water molecule (H₂O). fu-berlin.de For benzoic acid itself, a characteristic fragment in negative mode corresponds to the loss of CO₂ (44 Da) from the deprotonated molecule, resulting in a phenyl anion fragment ([M-H-CO₂]⁻). nih.gov In positive ion mode, protonated benzoic acid [M+H]⁺ can lose a water molecule to form an acylium ion at m/z 105. fu-berlin.de

It is important to note that peroxy acids are electrochemically active and can be prone to reduction within the ESI source, which may influence the observed mass spectra. cam.ac.uk

Table 2: Expected ESI-MS Fragmentation for this compound (C₇H₆O₄)

| Precursor Ion (m/z) | Ion Mode | Major Fragment Ions (m/z) | Neutral Loss |

|---|---|---|---|

| 153 [M-H]⁻ | Negative | 107 | CH₂O₂ (46 Da) |

| 153 [M-H]⁻ | Negative | 135 | H₂O (18 Da) |

| 155 [M+H]⁺ | Positive | 137 | H₂O (18 Da) |

| 155 [M+H]⁺ | Positive | 109 | COOH₂ (46 Da) |

Fragmentation patterns are predicted based on studies of other peroxy acids and benzoic acid derivatives. cam.ac.ukfu-berlin.de

Chromatographic Separation and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating this compound from its parent carboxylic acid, unreacted starting materials, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of peroxybenzoic acids and their derivatives. cam.ac.uksielc.com The separation is typically achieved on a C18 or a specialized polar-modified column, such as Newcrom R1. sielc.comsielc.com

A common mobile phase consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous buffer. cam.ac.uk To ensure compatibility with mass spectrometry detection, volatile buffers or acids like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com In RP-HPLC, peroxy acids are generally less polar than their corresponding carboxylic acids and therefore elute later. cam.ac.uk Detection is commonly performed using a UV detector.

Table 3: Example HPLC Conditions for Peroxybenzoic Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile and water with phosphoric acid (or formic acid for MS) | sielc.com |

| Detection | UV | N/A |

| Elution Order | Benzoic acid elutes before peroxybenzoic acid | cam.ac.uk |

Thin-Layer Chromatography (TLC)